molecular formula C16H12ClNOS2 B2442820 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034332-25-5

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2442820
CAS No.: 2034332-25-5
M. Wt: 333.85
InChI Key: JIXDHCFQHNZUMI-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene moiety can interact with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(thiophen-2-yl)methylbenzamide: Lacks the additional thiophene moiety.

    N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide: Lacks the chlorine atom on the benzamide core.

Uniqueness

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of both the chlorine atom and the thiophene moiety, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDHCFQHNZUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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